[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine
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Overview
Description
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine is a compound that features a pyrazole ring substituted with a cyclopentyl group and a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Cyclopentyl amines: Compounds featuring cyclopentyl groups attached to amine functionalities.
Dimethylaminoethyl derivatives: Compounds with dimethylaminoethyl groups attached to various core structures.
Uniqueness
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H24N4 |
---|---|
Molecular Weight |
236.36 g/mol |
IUPAC Name |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C13H24N4/c1-16(2)8-7-14-9-12-10-15-17(11-12)13-5-3-4-6-13/h10-11,13-14H,3-9H2,1-2H3 |
InChI Key |
CMKKNUPQYWRIQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCC1=CN(N=C1)C2CCCC2 |
Origin of Product |
United States |
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